Einecs 302-167-8

Description

EINECS 302-167-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework established under the EU’s REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) legislation . The compound’s inclusion in EINECS implies its industrial relevance and necessitates compliance with modern safety and toxicity assessments under REACH .

Properties

CAS No. |

94094-65-2 |

|---|---|

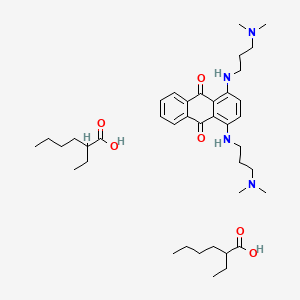

Molecular Formula |

C40H64N4O6 |

Molecular Weight |

697.0 g/mol |

IUPAC Name |

1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione;2-ethylhexanoic acid |

InChI |

InChI=1S/C24H32N4O2.2C8H16O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30;2*1-3-5-6-7(4-2)8(9)10/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3;2*7H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

TWNMHUZCMRABAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring.

Industrial Production Methods

In industrial settings, 2,4,6-trichlorophenol is produced using large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trichlorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds.

Biology: It is studied for its antimicrobial properties and its effects on microbial growth.

Medicine: Research is conducted on its potential use as an antiseptic or disinfectant.

Industry: It is used in the production of pesticides, herbicides, and preservatives.

Mechanism of Action

The antimicrobial properties of 2,4,6-trichlorophenol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell death and inhibition of microbial growth. The compound also interferes with enzymatic activities within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate EINECS 302-167-8, comparative analyses with structurally or functionally analogous compounds are critical. Such comparisons rely on computational toxicology tools like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR), which predict toxicity and physicochemical properties based on molecular similarity .

Structural and Physicochemical Properties

Key parameters for comparison include:

- Molecular weight : Influences bioavailability and environmental persistence.

- Functional groups : Determine reactivity and metabolic pathways.

For example, chlorinated alkanes and substituted mononitrobenzenes—classes of EINECS chemicals—exhibit log Kow values ranging from 1.5 to 5.2, correlating with their aquatic toxicity . While this compound’s exact log Kow is unspecified, its analogs in EINECS likely follow similar trends, enabling hazard extrapolation.

Toxicity Profiles

QSAR models for EINECS compounds predict acute toxicity using experimental data from structurally related chemicals. For instance:

- Chlorinated alkanes : Demonstrated LC50 (fish) values of 10–100 mg/L, linked to log Kow and membrane disruption .

- Organothiophosphates: Showed immobilization EC50 (daphnids) of 0.1–5 µM, driven by acetylcholinesterase inhibition .

If this compound shares functional groups with these classes, its toxicity could be inferred using validated QSARs. RASAR models further enhance predictions by clustering EINECS chemicals with labeled REACH Annex VI compounds, achieving coverage of 33,000 unknowns using only 1,387 labeled analogs .

Regulatory and Environmental Impact

Under REACH, EINECS chemicals lacking experimental data require prioritization via computational methods. For example:

- Substituted mononitrobenzenes: Classified as reprotoxicants (Category 1B) based on QSAR alerts for aromatic nitro groups .

- Chlorinated alkanes : Flagged for persistence in soil (half-life > 120 days) due to C-Cl bond stability .

This compound’s regulatory status would depend on its similarity to these high-priority classes.

Research Findings and Data Tables

Table 1: Comparative Toxicity and Properties of EINECS Analogs

| Compound Class | Log Kow Range | Acute Toxicity (LC50/EC50) | Key Mechanism | Regulatory Priority |

|---|---|---|---|---|

| Chlorinated Alkanes | 2.8–5.2 | 10–100 mg/L (fish) | Membrane disruption | High (PBT*) |

| Mononitrobenzenes | 1.5–2.5 | 5–50 mg/L (algae) | Electron transport inhibition | Moderate |

| Organothiophosphates | 3.0–4.5 | 0.1–5 µM (daphnids) | Acetylcholinesterase inhibition | High (Acute tox) |

*PBT: Persistent, Bioaccumulative, Toxic .

Key Insights :

Q & A

How can researchers design a comprehensive literature review strategy for Einecs 302-167-8 to identify gaps and contradictions in existing studies?

Basic Question

Begin with systematic database searches (e.g., PubMed, SciFinder) using controlled vocabulary and Boolean operators. Prioritize peer-reviewed journals and avoid unreliable sources like . Organize findings thematically (e.g., synthesis methods, toxicity profiles) and use citation-tracking tools to map interstudy relationships. Highlight discrepancies in reported properties (e.g., solubility, reactivity) to formulate targeted hypotheses .

What experimental design principles should guide initial characterization studies of this compound?

Basic Question

Adopt a tiered approach:

Physicochemical Analysis : Use HPLC for purity assessment and NMR/FTIR for structural confirmation.

Stability Screening : Conduct accelerated degradation studies under varying pH/temperature conditions.

Reproducibility : Document all protocols in line with Beilstein Journal guidelines, including equipment specifications and calibration details .

How can researchers resolve contradictions in published data on this compound’s catalytic activity?

Advanced Question

Employ meta-analysis techniques to quantify variability across studies. Replicate conflicting experiments under standardized conditions, controlling for variables like solvent polarity or catalyst loading. Use error-propagation models to assess measurement uncertainties and apply statistical tests (e.g., ANOVA) to determine if discrepancies are significant. Cross-validate findings with computational simulations (e.g., DFT for reaction mechanisms) .

What methodological challenges arise in elucidating the reaction mechanisms of this compound, and how can they be addressed?

Advanced Question

Mechanistic studies require:

- Isotopic Labeling : Trace reaction pathways (e.g., ²H or ¹³C labeling for kinetic isotope effects).

- In Situ Spectroscopy : Use stopped-flow UV-Vis or Raman to capture transient intermediates.

- Computational Modeling : Validate hypotheses via transition-state calculations (e.g., Gaussian software). Address reproducibility by adhering to IUPAC guidelines for kinetic measurements .

How can synthesis protocols for this compound be optimized to ensure reproducibility across laboratories?

Basic Question

Standardize reaction parameters (temperature, solvent ratios) and document deviations in supplementary materials. Use high-purity reagents and validate yields via mass balance calculations. Share raw data (e.g., crystallography files) in open-access repositories to enable cross-lab comparisons .

What advanced statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Advanced Question

Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50 values. For multivariate toxicity data, employ PCA to identify confounding variables. Validate models with Akaike’s Information Criterion (AIC) to avoid overfitting .

How should hypotheses about this compound’s environmental persistence be formulated to balance specificity and testability?

Basic Question

Frame hypotheses using the FFCCA principle:

- Feasible : Limit scope to measurable endpoints (e.g., biodegradation half-life in soil).

- Focused : Specify conditions (e.g., aerobic vs. anaerobic environments).

- Arguable : Contrast with structurally analogous compounds to justify novelty .

What cross-disciplinary approaches enhance the study of this compound’s applications in materials science?

Advanced Question

Integrate techniques from surface science (e.g., AFM for morphology) and electrochemistry (e.g., cyclic voltammetry for redox behavior). Collaborate with computational chemists to predict material properties (e.g., bandgap via DFT). Use machine learning to correlate synthesis parameters with performance metrics .

How do researchers select analytical techniques for quantifying trace impurities in this compound?

Basic Question

Prioritize sensitivity and selectivity:

- GC-MS : For volatile impurities.

- ICP-OES : For metal contaminants.

Validate methods via spike-and-recovery experiments and report detection limits/LOQs in line with ICH Q2(R1) guidelines .

What longitudinal study designs are effective for assessing this compound’s stability under real-world storage conditions?

Advanced Question

Implement accelerated aging models (e.g., Arrhenius equation) to predict degradation kinetics. Use DOE (Design of Experiments) to simulate multifactorial stressors (humidity, light exposure). Monitor degradation products via LC-MS and apply Weibull statistics to model shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.